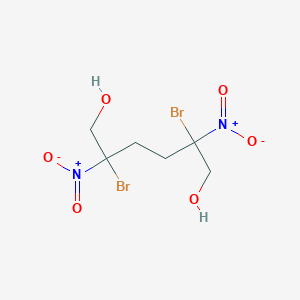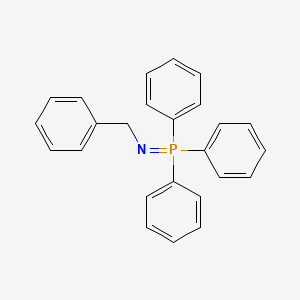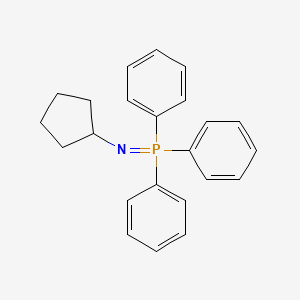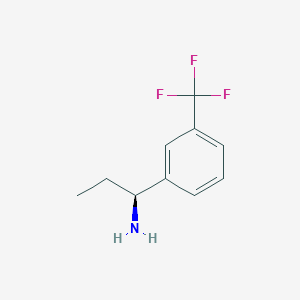
1-Phenyloxy-3-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-nitro-4-phenoxybenzene is an organic compound with the molecular formula C12H8FNO3 It is a derivative of benzene, featuring a fluorine atom, a nitro group, and a phenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-nitro-4-phenoxybenzene typically involves multiple steps. One common method includes:
Nitration: The introduction of a nitro group to the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The introduction of a fluorine atom. This step can be carried out using fluorinating agents such as hydrogen fluoride or other fluorine-containing compounds.
Phenoxylation: The introduction of a phenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the benzene ring.
Industrial Production Methods
Industrial production of 2-fluoro-1-nitro-4-phenoxybenzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-nitro-4-phenoxybenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2-amino-1-nitro-4-phenoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
2-Fluoro-1-nitro-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-fluoro-1-nitro-4-phenoxybenzene exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-nitro-1-phenoxybenzene: A positional isomer with similar functional groups but different spatial arrangement.
4-Fluoro-1-nitro-2-phenoxybenzene: Another isomer with the fluorine and nitro groups in different positions.
2-Chloro-1-nitro-4-phenoxybenzene: A similar compound where the fluorine atom is replaced with a chlorine atom.
Uniqueness
2-Fluoro-1-nitro-4-phenoxybenzene is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of the fluorine atom can enhance the compound’s stability and alter its interactions with other molecules compared to its chlorine or hydrogen analogs.
Properties
Molecular Formula |
C12H8FNO3 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-fluoro-1-nitro-4-phenoxybenzene |
InChI |
InChI=1S/C12H8FNO3/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H |
InChI Key |
INKFGUPTCBATAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
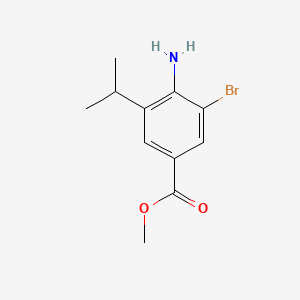
![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
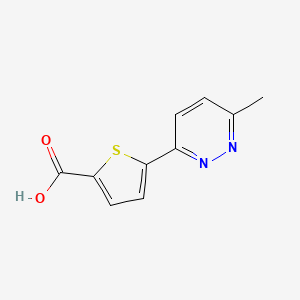
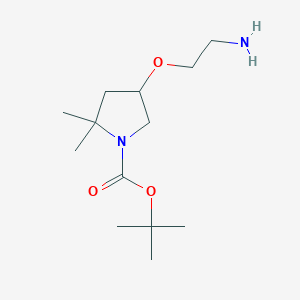
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)

